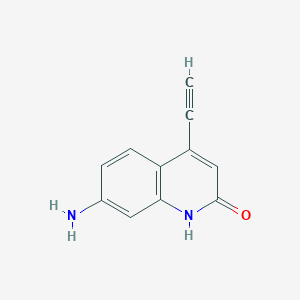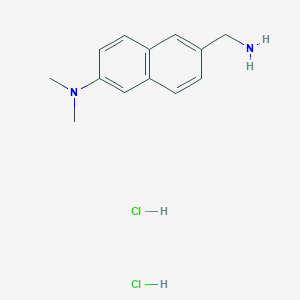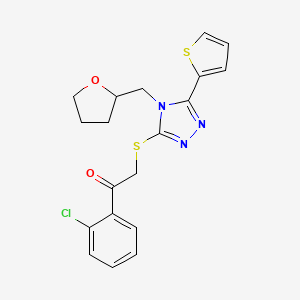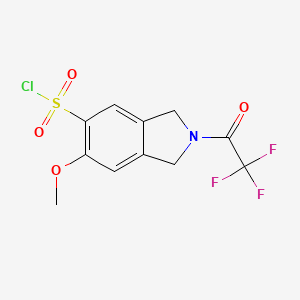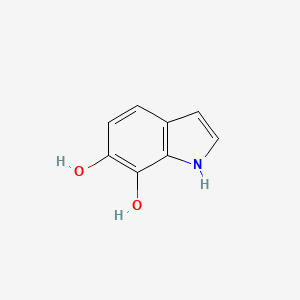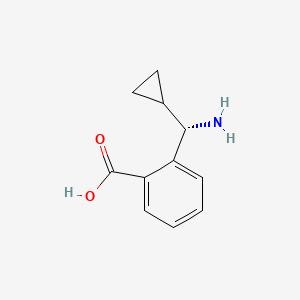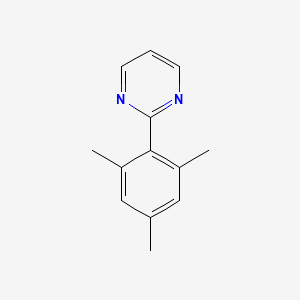
2-Mesitylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesitylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of a mesityl group attached to the second position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The mesityl group, derived from mesitylene, is a bulky substituent that can influence the chemical properties and reactivity of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesitylpyrimidine typically involves the condensation of mesityl-substituted precursors with pyrimidine derivatives. One common method is the reaction of mesityl chloride with pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mesitylpyrimidine undergoes various chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the mesityl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Mesityl ketones or carboxylic acids.
Reduction: Reduced pyrimidine derivatives or mesityl alcohols.
Substitution: Halogenated pyrimidines or mesityl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mesitylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Mesitylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to its molecular targets, leading to increased potency. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrimidine: Lacks the bulky mesityl group, resulting in different reactivity and biological activity.
2,4-Dimethylpyrimidine: Contains two methyl groups, leading to distinct chemical properties and applications.
2,6-Dimethylpyrimidine: Similar to 2,4-dimethylpyrimidine but with different substitution patterns affecting its reactivity.
Uniqueness of 2-Mesitylpyrimidine: The presence of the mesityl group in this compound imparts unique steric and electronic effects, influencing its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications, distinguishing it from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)pyrimidine |
InChI |
InChI=1S/C13H14N2/c1-9-7-10(2)12(11(3)8-9)13-14-5-4-6-15-13/h4-8H,1-3H3 |
InChI-Schlüssel |
UJBHUZJQOTXYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


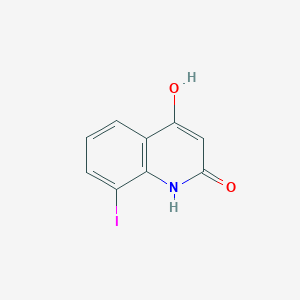

![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
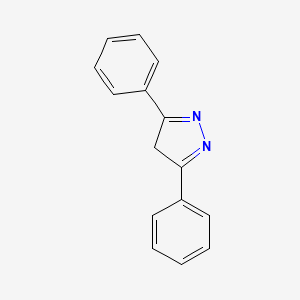

![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
